5-Hydrazinylisoquinoline
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Overview
Description
5-Hydrazinylisoquinoline is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is an aromatic heterocyclic compound with a hydrazine functional group attached to the isoquinoline ring. This compound is known for its versatility in various chemical reactions and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylisoquinoline typically involves the reaction of isoquinolin-5-amine with hydrazine. One common method includes the following steps:
Diazotization: Isoquinolin-5-amine is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt.
Reduction: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving solvent extraction and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline compounds.
Scientific Research Applications
5-Hydrazinylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydrazinylisoquinoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
- 5-Hydrazinylquinoline
- 4-Hydrazinylisoquinoline
- 5-Hydrazinylisoquinoline dihydrochloride
Comparison: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
isoquinolin-5-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJAIHVTRKDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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